(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Description
This compound belongs to the tetrahydrocyclopenta[c]quinoline family, characterized by a fused bicyclic scaffold with a cyclopentane ring and a quinoline moiety. The stereochemistry (3aS,4R,9bR) defines its three-dimensional conformation, while the 2-methoxyphenyl substituent at position 4 and the carboxylic acid at position 8 contribute to its physicochemical and biological properties. Its synthesis typically involves multi-step processes, including Suzuki-Miyaura cross-coupling for introducing aryl groups ().
Properties
IUPAC Name |
(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-24-18-8-3-2-5-15(18)19-14-7-4-6-13(14)16-11-12(20(22)23)9-10-17(16)21-19/h2-6,8-11,13-14,19,21H,7H2,1H3,(H,22,23)/t13-,14+,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBOJZCDSRXYFC-BIENJYKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3CC=CC3C4=C(N2)C=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C=CC(=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is a member of the cyclopentaquinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H19NO3
- Molecular Weight : 333.37 g/mol
- IUPAC Name : this compound
- Structural Characteristics : The compound features a cyclopentaquinoline core with a methoxyphenyl substituent that contributes to its unique biological properties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of cyclopentaquinoline derivatives. For instance, compounds derived from this class have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.2 | Apoptosis induction |
| Similar derivative | HCT116 | 10.5 | Cell cycle arrest |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression.
- Receptor Modulation : It can interact with various receptors that mediate cellular signaling pathways related to growth and apoptosis.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cancer cells leading to oxidative stress and subsequent cell death.
Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound against MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15.2 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations.
Study 2: Mechanistic Insights
Another research focused on elucidating the mechanism of action through Western blot analysis. The study found that treatment with the compound resulted in increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 in MCF-7 cells.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid exhibit significant anticancer properties. For instance:
- Binding Affinity Studies : The compound has been studied for its interactions with various biological targets, including G protein-coupled receptors (GPER). In silico docking studies have shown that it can effectively bind to the GPER binding site, demonstrating potential as an anticancer agent by inhibiting cell proliferation in cancer cell lines such as MIA Paca-2 and Hep G2 at micromolar concentrations .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural similarities with other known antimicrobial agents suggest that it may possess similar properties. Preliminary studies indicate potential effectiveness against a range of bacterial strains .
Structure-Activity Relationship (SAR) Studies
A comparative analysis of structurally related compounds has been conducted to understand the SAR of this class of compounds. The following table summarizes key findings:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| This compound | Tetrahydrocyclopentaquinoline core with methoxyphenyl | Antimicrobial; Anticancer potential | Complex bicyclic structure |
| (3aS,4R,9bR)-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | Similar core; different phenyl group | Potentially similar but less studied | Varies in substituent effects |
| Quinoline-4-carboxylic acid | Simpler quinoline structure | Known antimicrobial properties | Less complex than tetrahydro derivatives |
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were found to be below 50 µM for several tested compounds derived from the tetrahydroquinoline scaffold .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds could downregulate key proteins involved in cancer cell proliferation and survival pathways. This suggests a multifaceted approach to targeting cancer through this chemical class.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of This compound is under investigation to assess its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for evaluating the compound's therapeutic potential and safety profile .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Compounds :
G1-PABA [(3aS,4R,9bR)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-...-8-carboxylic acid]: Substituent: 6-Bromobenzo[d][1,3]dioxol-5-yl at position 3. Used as a precursor for synthesizing GPER ligands . Molecular Formula: C₂₀H₁₇BrNO₅ .
Compound Vb [(3aS,4R,9bR)-4-(6-(3-Methoxyphenyl)benzo[d][1,3]dioxol-5-yl)-...-8-carboxylic acid]:
- Substituent : 3-Methoxyphenyl group introduced via Suzuki coupling.
- Role : The methoxy group increases electron-donating properties, which may modulate pharmacokinetics (e.g., metabolic stability) .
Compound Vc [(3aS,4R,9bR)-4-(6-(3-Nitrophenyl)benzo[d][1,3]dioxol-5-yl)-...-8-carboxylic acid]: Substituent: 3-Nitrophenyl group.
Impact of Substituents :
Stereochemical and Functional Group Modifications
4BP-TQS [(3aR,4S,9bS)-4-(4-Bromophenyl)-...-8-sulfonamide]:
- Stereochemistry : 3aR,4S,9bS configuration.
- Functional Group : Sulfonamide at position 8 instead of carboxylic acid.
- Role : Acts as an allosteric agonist-positive modulator of α7 nicotinic acetylcholine receptors. Only the (+)-enantiomer (GAT107) is bioactive, highlighting the critical role of stereochemistry .
Ethyl Ester Derivatives (e.g., Ethyl 8-bromo-...-4-carboxylate): Modification: Carboxylic acid at position 8 replaced with an ethyl ester. Role: Esterification improves cell membrane permeability, serving as a prodrug strategy. The ethyl ester in (C16H17NO4) reduces polarity compared to the carboxylic acid form .
Fluorinated and Halogenated Analogs
8-Fluoro Derivative (C13H12FNO2): Substituent: Fluorine at position 8. Role: Fluorine enhances metabolic stability and binding affinity through hydrophobic interactions and reduced susceptibility to oxidation .
8-Bromo Derivative (CAS 957559-59-0):
- Substituent : Bromine at position 8.
- Role : Bromine’s steric bulk and electronegativity may influence receptor selectivity or inhibit enzymatic degradation .
Data Table: Key Structural and Functional Comparisons
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the cyclopenta[c]quinoline core in this compound?
- Methodological Answer : The cyclopenta[c]quinoline scaffold is typically synthesized via PPA (polyphosphoric acid)-catalyzed thermal lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursors. For example, nitro groups at position 8 are reduced to amines, followed by cyclization under acidic conditions . Substituents on the phenyl ring (e.g., 2-methoxy) are introduced during precursor synthesis via nucleophilic substitution or cross-coupling reactions. Optimization of reaction time (24–72 h) and temperature (70–80°C) is critical for yield enhancement.
Q. How can the stereochemistry at the 3aS,4R,9bR positions be confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. For intermediates, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) can resolve enantiomers. Computational methods (DFT or molecular docking) may predict preferred conformations, but empirical validation via NOESY NMR is essential to confirm spatial arrangements of substituents .
Q. What analytical techniques are suitable for purity assessment and structural characterization?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water gradients.
- Spectroscopy :
- 1H/13C NMR : Key signals include the methoxy proton (δ ~3.8 ppm) and carboxylic acid carbonyl (δ ~170 ppm) .
- IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O (~1685 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How does the 2-methoxyphenyl substituent influence biological activity compared to analogs (e.g., 3-bromo or 4-fluoro derivatives)?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs with varying substituents. For example:
- Electron-donating groups (e.g., -OCH₃) may enhance solubility and target binding via hydrogen bonding.
- Electron-withdrawing groups (e.g., -Br, -CF₃) could improve metabolic stability but reduce bioavailability.
- Biological assays (e.g., enzyme inhibition, cytotoxicity) must be paired with computational docking (AutoDock Vina) to correlate substituent effects with target affinity .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Contradictions often arise from polymorphic forms or pH-dependent ionization.
- Solubility Testing : Perform equilibrium solubility studies in buffers (pH 1–7.4) and solvents (DMSO, ethanol).
- Particle Size Analysis : Use dynamic light scattering (DLS) to assess aggregation.
- Salt Formation : Co-crystallization with counterions (e.g., sodium, lysine) may improve aqueous solubility .
Q. What computational tools predict metabolic stability and toxicity profiles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
